molecular formula C11H11N3O3 B5662282 1,3-dimethyl-5-(2-nitrovinyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-(2-nitrovinyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5662282
M. Wt: 233.22 g/mol
InChI Key: CMZDYDPTEGREDP-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 1,3-dimethyl-5-(2-nitrovinyl)-1,3-dihydro-2H-benzimidazol-2-one, often involves multistep chemical reactions that build the complex molecule from simpler precursors. For example, reactions of 1,2-Dimethyl-5-nitroimidazole with various reagents have demonstrated methods for the functionalization of the nitroimidazole core, which could be analogous to the synthesis of related benzimidazole compounds (Albright & Shepherd, 1973).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1,3-dimethyl-5-(2-nitrovinyl)-1,3-dihydro-2H-benzimidazol-2-one, has been analyzed through various spectroscopic and crystallographic techniques. These studies reveal the conformation, electronic distribution, and intermolecular interactions that dictate the compound's stability and reactivity. For instance, structural studies on Tinuvin P analogs, similar in structure to the compound of interest, have provided insights into the molecular conformation and the effects of substitution on the benzimidazole core (Claramunt et al., 2007).

properties

IUPAC Name

1,3-dimethyl-5-[(E)-2-nitroethenyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-12-9-4-3-8(5-6-14(16)17)7-10(9)13(2)11(12)15/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZDYDPTEGREDP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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